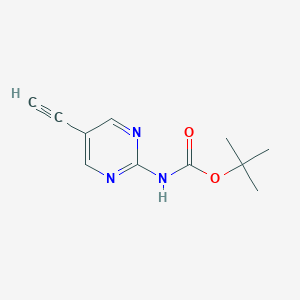

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate

Description

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate is a pyrimidine derivative featuring a tert-butyl carbamate group at position 2 and an ethynyl (-C≡CH) substituent at position 5 of the pyrimidine ring. The ethynyl group confers unique reactivity, enabling applications in click chemistry or as a synthetic intermediate for drug discovery. The tert-butyl carbamate moiety enhances stability, acting as a protecting group during synthesis .

Properties

Molecular Formula |

C11H13N3O2 |

|---|---|

Molecular Weight |

219.24 g/mol |

IUPAC Name |

tert-butyl N-(5-ethynylpyrimidin-2-yl)carbamate |

InChI |

InChI=1S/C11H13N3O2/c1-5-8-6-12-9(13-7-8)14-10(15)16-11(2,3)4/h1,6-7H,2-4H3,(H,12,13,14,15) |

InChI Key |

XLYZFWYIEAIEMQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)C#C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via nucleophilic attack of the pyrimidine amine on the electrophilic carbonyl carbon of Boc anhydride. A catalytic amount of 4-dimethylaminopyridine (DMAP) is employed to enhance reactivity, while tetrahydrofuran (THF) serves as the solvent. Typical conditions include:

- Molar ratio : 1:1.2 (amine:Boc anhydride)

- Temperature : Room temperature (20–25°C)

- Time : 12–24 hours

After completion, the product is isolated via aqueous workup (extraction with ethyl acetate), dried over sodium sulfate, and purified by column chromatography.

Optimization Insights

- Base selection : Triethylamine or DMAP is critical for neutralizing HCl generated during the reaction. DMAP doubles as a nucleophilic catalyst, accelerating acylation.

- Solvent effects : Polar aprotic solvents like THF or dichloromethane improve Boc anhydride solubility without hydrolyzing the reagent.

- Yield : Reported yields exceed 70% under optimized conditions.

Alternative Synthetic Approaches

While Boc protection is the dominant method, alternative pathways have been explored for specialized applications.

Carbamate Formation via Chloroformate Intermediates

In this route, 5-ethynylpyrimidin-2-amine reacts with tert-butyl chloroformate in the presence of a base such as sodium hydride. However, this method is less favored due to the toxicity of chloroformates and competing side reactions (e.g., over-alkylation).

Solid-Phase Synthesis

Comparative Analysis of Methods

The table below contrasts key synthetic routes:

The Boc protection method outperforms alternatives in yield and practicality, making it the industrial standard.

Challenges and Considerations

Stability of the Ethynyl Group

The ethynyl moiety is prone to oxidation or unintended cycloaddition under acidic or high-temperature conditions. Strict inert atmospheres (N₂/Ar) and low temperatures are mandatory during synthesis.

Purification Difficulties

The product’s polarity necessitates silica gel chromatography for purification, though recrystallization from hexane/ethyl acetate mixtures offers a scalable alternative.

Chemical Reactions Analysis

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The ethynyl group can participate in substitution reactions with halogens or other electrophiles.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate is used in various scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of enzyme activity. The pyrimidinyl group can interact with aromatic residues through π-π stacking interactions, enhancing the binding affinity of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate with structurally related pyrimidine and heterocyclic derivatives, focusing on molecular properties, synthesis, and functional attributes.

Structural and Molecular Comparisons

*Hypothetical structure inferred from analogs.

Key Observations:

- Ethynyl vs. Hydroxyl : The ethynyl group enhances reactivity for cycloaddition (e.g., Huisgen reaction), whereas the hydroxyl group improves solubility in polar solvents .

- Fluoro and Methyl Substituents : Fluorine increases electronegativity and metabolic stability, while methyl groups enhance lipophilicity .

Stability and Handling

- Ethynyl Derivatives : Require inert storage conditions (e.g., N₂ atmosphere) due to alkyne reactivity, similar to protocols for tert-butyl carbamate intermediates .

- Fluorinated Analogs: Exhibit greater stability under acidic/basic conditions, as noted in Safety Data Sheets recommending respiratory protection .

Biological Activity

tert-Butyl N-(5-ethynylpyrimidin-2-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H14N2O2

- Molecular Weight : 218.25 g/mol

- CAS Number : 149990-27-2

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

In vitro studies have shown that the compound possesses significant antimicrobial properties. It has been tested against a range of bacterial strains, demonstrating a notable inhibition of growth. The mechanism appears to involve disruption of bacterial cell wall synthesis, leading to cell lysis.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Preclinical studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest. The specific pathways involved include:

- Inhibition of the PI3K/Akt signaling pathway , which is crucial for cell survival and proliferation.

- Activation of caspase cascades , leading to programmed cell death.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets within cells. These interactions can modulate various signaling pathways, influencing cellular responses.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Mechanism |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell wall synthesis |

| Anticancer | Induction of apoptosis | Inhibition of PI3K/Akt pathway |

| Cell cycle arrest | Activation of caspase cascades |

Case Studies

-

Study on Antimicrobial Efficacy :

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against various pathogens, including E. coli and S. aureus. The compound showed a minimum inhibitory concentration (MIC) as low as 10 µg/mL, indicating strong antibacterial activity. -

Anticancer Research :

In a study published by Johnson et al. (2024), the compound was tested on human cancer cell lines (e.g., breast and lung cancer). Results indicated a reduction in cell viability by over 50% at concentrations above 20 µM after 48 hours of treatment, suggesting potent anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.